4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Description
4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H28FN3O3 and its molecular weight is 425.504. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Neuropsychiatric Disorders
- A study by García et al. (2014) explored compounds similar to the chemical , focusing on their potential as PET (Positron Emission Tomography) radioligands. They found one derivative to be a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to its high brain uptake and stability (García et al., 2014).
Comparison in PET Imaging
- Choi et al. (2015) compared 18F-Mefway, a compound related to the chemical , with 18F-FCWAY in PET imaging of 5-HT1A receptors in humans. Their research indicates the potential of 18F-Mefway as a PET radioligand, especially due to its resistance to in vivo defluorination (Choi et al., 2015).
Synthesis and Structural Analysis
- Zhou et al. (2021) developed a high-yield synthetic method for a related compound. Their work contributes to understanding the structural aspects and potential applications of such chemicals (Zhou et al., 2021).
PET Radiotracer for CB1 Cannabinoid Receptors
- Katoch-Rouse and Horti (2003) synthesized a radiolabeled compound for studying CB1 cannabinoid receptors in the brain, showing the potential application of similar chemicals in neuroimaging (Katoch-Rouse & Horti, 2003).
PET Radioligands for Dopamine D3 Receptors
- Gao et al. (2008) explored carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors, highlighting the chemical's relevance in neurological studies (Gao et al., 2008).
Nucleophilic Aminocarbonylation
- Takács et al. (2014) used compounds similar to the one in palladium-catalyzed aminocarbonylation, demonstrating its versatility in chemical reactions (Takács et al., 2014).
Met Kinase Inhibition
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, relevant in cancer research (Schroeder et al., 2009).
Serotonin 5HT1A Receptors
- Thio et al. (2014) synthesized mefway analogs, including compounds structurally related to the chemical , for serotonin 5HT1A receptor imaging, highlighting their importance in neurological disorders (Thio et al., 2014).
Properties
IUPAC Name |
4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3/c1-31-21-5-3-2-4-20(21)27-23(30)28-14-10-17(11-15-28)16-26-22(29)24(12-13-24)18-6-8-19(25)9-7-18/h2-9,17H,10-16H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGMJTJAHPJRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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